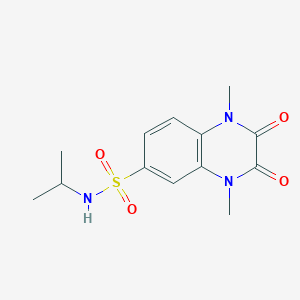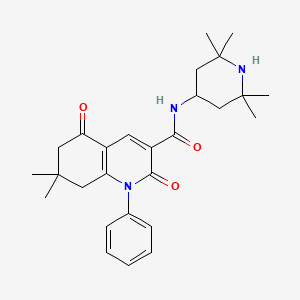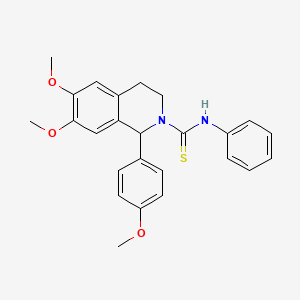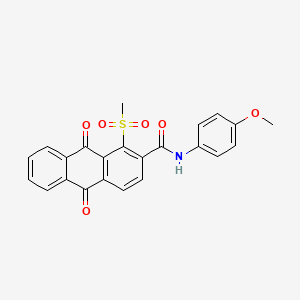![molecular formula C12H18N8O2S B11065432 N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)
N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the morpholine and thiadiazole groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE include:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
- 2-Amino-4-methyl-6-methoxy-s-triazine
Uniqueness
What sets N-(4-AMINO-6-{[(4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL)OXY]METHYL}-1,3,5-TRIAZIN-2-YL)-N,N-DIMETHYLAMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C12H18N8O2S |
|---|---|
Molecular Weight |
338.39 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-6-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxymethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H18N8O2S/c1-19(2)12-15-8(14-11(13)16-12)7-22-10-9(17-23-18-10)20-3-5-21-6-4-20/h3-7H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
JZPWCNJMHFQVFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC2=NSN=C2N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepine-3,7-diol](/img/structure/B11065356.png)

![4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11065363.png)
![3-bromo-N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11065373.png)
![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)

![(4-{2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}phenoxy)acetic acid](/img/structure/B11065389.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)

![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)

![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![ethyl (2Z)-3-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11065423.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
